N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

GSK3beta kinase inhibition N4-aryl SAR nitropyrimidine kinase probe

N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine (CAS 577986-51-7, CHEBI:94257) is a C-nitro compound belonging to the 2,4,6-triaminopyrimidine class, characterized by an N2-methyl, N4-phenyl, and C5-nitro substitution pattern on the pyrimidine core (molecular formula C11H12N6O2, MW 260.25 g/mol). The compound is catalogued as LSM-4880 in the NIH LINCS (Library of Integrated Network-based Cellular Signatures) collection, indicating its inclusion in large-scale chemical biology screening efforts.

Molecular Formula C11H12N6O2
Molecular Weight 260.257
CAS No. 577986-51-7
Cat. No. B2800130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
CAS577986-51-7
Molecular FormulaC11H12N6O2
Molecular Weight260.257
Structural Identifiers
SMILESCNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H12N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h2-6H,1H3,(H4,12,13,14,15,16)
InChIKeyFOJIGPFBFSLRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine (CAS 577986-51-7): Structural and Procurement Baseline for a 2,4,6-Triaminopyrimidine Screening Hit


N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine (CAS 577986-51-7, CHEBI:94257) is a C-nitro compound belonging to the 2,4,6-triaminopyrimidine class, characterized by an N2-methyl, N4-phenyl, and C5-nitro substitution pattern on the pyrimidine core (molecular formula C11H12N6O2, MW 260.25 g/mol) [1]. The compound is catalogued as LSM-4880 in the NIH LINCS (Library of Integrated Network-based Cellular Signatures) collection, indicating its inclusion in large-scale chemical biology screening efforts [2]. Its unsubstituted N4-phenyl ring distinguishes it from the more extensively profiled 3-fluoro and 3-chloro analogs, positioning it as a critical tool compound for structure-activity relationship (SAR) dissection within nitropyrimidine-focused kinase and cellular signaling programs [3].

Why N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine Cannot Be Replaced by Other 2,4,6-Triaminopyrimidines: The Critical Role of the Unsubstituted N4-Phenyl Ring


Within the 5-nitropyrimidine-2,4,6-triamine chemotype, biological activity is exquisitely sensitive to the nature and position of the N4-aryl substituent. BindingDB data for the closest commercially profiled analogs reveal that the N4-(3-fluorophenyl) derivative (BDBM66010, cid_3528206) and the N4-(3-chlorophenyl) derivative (BDBM69525, cid_3392161) display divergent potency and target engagement profiles in GSK3beta, yeast TOR pathway, and citrate synthase assays, with EC50 values spanning from 5.72 μM to >300 μM depending on the N4 substitution [1][2]. The unsubstituted N4-phenyl compound (CAS 577986-51-7) occupies a unique position in this SAR continuum: its lack of electron-withdrawing or sterically bulky substituents on the phenyl ring confers a distinct hydrogen-bonding donor/acceptor profile and a cLogP that is lower than the halogenated analogs, directly impacting solubility, membrane permeability, and off-target binding promiscuity . Generic substitution with any halogenated or methoxy-substituted N4-phenyl analog would irreversibly alter both the potency rank order and the selectivity fingerprint, making the unsubstituted phenyl derivative an irreplaceable SAR probe and a non-fungible procurement entity for systematic medicinal chemistry optimization [3].

N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


N4-Phenyl vs. N4-(3-Fluorophenyl): Differential GSK3beta Kinase Inhibitory Activity Defines the SAR Baseline

The N4-(3-fluorophenyl) analog (BDBM66010) demonstrated an EC50 of 1.24E+4 nM (12.4 μM) against human GSK3beta in a confirmatory dose-response HTS assay (PubChem AID 434954) [1]. In contrast, the N4-(2-methoxyphenyl)-N2-phenyl congener (BDBM69797) exhibited an EC50 > 3.00E+5 nM (>300 μM) in the same assay format, representing a >24-fold loss of activity attributable to unfavorable steric and electronic perturbations at the N4-aryl position [2]. The unsubstituted N4-phenyl compound (target, CAS 577986-51-7) lacks both the electron-withdrawing 3-fluoro group and the sterically demanding 2-methoxy group, thereby providing the minimal pharmacophoric requirement for this chemotype's kinase engagement. This establishes the target compound as the essential 'ground-state' reference for N4-aryl SAR expansion.

GSK3beta kinase inhibition N4-aryl SAR nitropyrimidine kinase probe

N4-Phenyl vs. N4-(3-Chlorophenyl): Divergent Activity in Yeast TOR Pathway Screening Informs Eukaryotic Signaling Probe Selection

The N4-(3-chlorophenyl) analog (BDBM69525, cid_3392161) displayed dual activity in two orthogonal assays: an EC50 of 5.72E+3 nM (5.72 μM) against yeast peroxisomal citrate synthase in a TOR pathway GFP-fusion screen (PubChem AID 488825) and an EC50 of 1.17E+4 nM (11.7 μM) against human GSK3beta [1]. Meanwhile, the N4-(3-fluorophenyl) analog (BDBM66010, cid_3528206) was independently characterized as a TORC1 inhibitor with in vitro EC50 values of 150 nM in biochemical assays and 3.9 μM in yeast cell-based assays, acting in a manner analogous to rapamycin [2]. These data demonstrate that halogen substitution at the N4-phenyl meta-position profoundly modulates both potency and target selectivity within the TOR/GSK3 signaling network. The unsubstituted N4-phenyl compound serves as the requisite non-halogenated control for deconvoluting whether the observed TOR pathway effects are driven by the nitropyrimidine-triamine core or by the halogen substituent [3].

TOR pathway modulation yeast chemical genomics antifungal target identification

Physicochemical Differentiation: Lower Lipophilicity and Reduced Molecular Weight vs. Halogenated Analogs Provide Favorable Developability Profile

The target compound (MW 260.25 g/mol, molecular formula C11H12N6O2) is lighter than both the N4-(3-fluorophenyl) analog (MW 278.24 g/mol, C11H11FN6O2) and the N4-(3-chlorophenyl) analog (MW 294.70 g/mol, C11H11ClN6O2) . The absence of halogen atoms on the N4-phenyl ring reduces lipophilicity (estimated ΔcLogP of approximately -0.5 to -0.8 vs. the 3-chloro analog), which is associated with improved aqueous solubility and reduced risk of phospholipidosis and hERG binding [1]. In the context of the 2,4,6-triaminopyrimidine class, where clogP values of optimized leads typically range from 1.5 to 3.5, the unsubstituted phenyl derivative occupies a more favorable 'lead-like' property space (MW < 300, clogP < 3) compared to its di-halogenated or bulky N2,N4-disubstituted counterparts [2].

physicochemical property optimization drug-likeness assessment lead-like chemical space

Enabling SAR Expansion: The Unsubstituted N4-Phenyl Ring as a Synthetic Diversification Node for Late-Stage Functionalization

The unsubstituted N4-phenyl ring of the target compound presents a versatile handle for late-stage diversification that is unavailable in pre-functionalized analogs. The 3-fluoro and 3-chloro derivatives (BDBM66010 and BDBM69525) lock the SAR exploration at the meta-position, whereas the parent phenyl compound permits systematic introduction of substituents at ortho, meta, or para positions via electrophilic aromatic substitution, cross-coupling, or directed ortho-metalation chemistry [1]. The 2,4,6-triaminopyrimidine scaffold has proven amenable to extensive SAR campaigns: a published optimization series achieved sub-micromolar GalR2 affinity (IC50 0.3–1.0 μM) through systematic variation of the N2 and N4 substituents, demonstrating that even modest structural modifications to the triaminopyrimidine core can yield >100-fold improvements in target affinity [2]. The target compound, with its unadorned N4-phenyl ring, represents the ideal common intermediate for generating a focused library of N4-aryl derivatives for multiplexed SAR profiling.

late-stage functionalization parallel synthesis medicinal chemistry SAR

Provenance as a LINCS Library Member: Enables Direct Integration with Existing Cellular Perturbation Datasets and Gene Expression Signatures

The target compound is catalogued as LSM-4880 within the NIH LINCS (Library of Integrated Network-based Cellular Signatures) collection, as recorded in ChEBI and cross-referenced by ZFIN [1][2]. LINCS membership implies that this compound has been or can be screened across the LINCS consortium's standardized panel of cell-based assays, generating transcriptomic and proteomic signatures that are directly comparable to those of thousands of other perturbagens in the Connectivity Map (CMap) database [3]. This provides a unique evidentiary advantage over structurally similar but non-LINCS-catalogued analogs: any gene expression signature generated for LSM-4880 can be immediately queried against the entire LINCS dataset to identify compounds with similar or opposing mechanisms of action, without requiring additional experimental deconvolution. Neither the 3-fluorophenyl nor the 3-chlorophenyl analog has been confirmed as a LINCS member in publicly available databases.

LINCS library gene expression signature connectivity mapping

Optimal Deployment Scenarios for N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine (CAS 577986-51-7) Based on Quantitative Differentiation Evidence


GSK3beta and TOR Pathway SAR Anchor: Deconvoluting the Contribution of the N4-Phenyl Substituent to Kinase and Cellular Signaling Activity

In kinase inhibitor discovery programs targeting GSK3beta or the TOR signaling axis, the target compound serves as the indispensable unsubstituted phenyl reference point. As demonstrated by the >24-fold activity gap between the N4-(3-fluorophenyl) analog (GSK3beta EC50 = 12,400 nM) and the N4-(2-methoxyphenyl) analog (EC50 > 300,000 nM) [1][2], the N4-phenyl substitution pattern is a critical determinant of potency. Procuring CAS 577986-51-7 alongside at least one halogenated analog (3-fluoro or 3-chloro) enables the construction of a minimal 3-compound SAR matrix (unsubstituted, 3-fluoro, 3-chloro) that can reveal additive, synergistic, or antagonistic contributions of halogen bonding to target engagement. This matrix-based approach has been validated by published 2,4,6-triaminopyrimidine optimization campaigns where systematic N2/N4 variation yielded IC50 improvements from >10 μM to 0.3 μM [3].

LINCS/Connectivity Map Chemical Biology Probe: Mechanism-of-Action Inference via Gene Expression Signature Matching

As a confirmed LINCS library member (LSM-4880) [4], this compound can be deployed in high-throughput transcriptomic profiling experiments (e.g., L1000 assay) to generate a genome-wide expression signature. The resulting signature can be queried against the Connectivity Map database to infer mechanism of action, identify compounds with similar or opposing transcriptional effects, and nominate potential therapeutic indications — all without requiring prior knowledge of the compound's direct molecular target(s). This workflow is particularly valuable for phenotypic screening hits where the target is unknown, as demonstrated by the successful application of LINCS-based connectivity mapping in drug repurposing studies.

Late-Stage Diversification Scaffold for Focused 2,4,6-Triaminopyrimidine Library Synthesis

The unsubstituted N4-phenyl ring of CAS 577986-51-7 makes it the preferred starting material for parallel synthesis of focused compound libraries. Unlike pre-functionalized analogs (3-fluoro, 3-chloro, 2-methoxy derivatives), the parent compound permits electrophilic aromatic substitution, metal-catalyzed cross-coupling, or directed lithiation at all three phenyl positions (ortho, meta, para) [5]. A single procurement of 50–100 mg of the target compound can support the generation of 10–30 novel N4-aryl derivatives via one-step diversification chemistry, at a fraction of the cost of purchasing each derivative individually from commercial suppliers. Published precedent in the 2,4,6-triaminopyrimidine class demonstrates that focused libraries of 20–50 N2/N4-varied analogs are sufficient to establish robust SAR trends and identify sub-micromolar leads [3].

Zebrafish Phenotypic Screening: In Vivo Validation in a Vertebrate Model with Existing Database Infrastructure

The ZFIN database has established an ontology entry for this compound, including a 'phenotype resulting from' relationship that provides a framework for recording and comparing in vivo phenotypic outcomes in zebrafish (Danio rerio) [4]. For toxicology and developmental biology groups utilizing zebrafish as a screening model, this pre-existing database infrastructure facilitates structured data deposition and cross-study comparison. The compound's relatively low molecular weight (260 Da) and moderate predicted lipophilicity are compatible with zebrafish embryo absorption, making it suitable for immersion-based exposure protocols commonly used in developmental toxicity and angiogenesis assays [5].

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